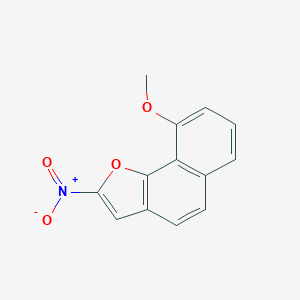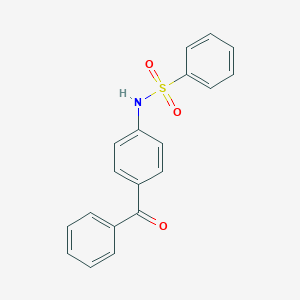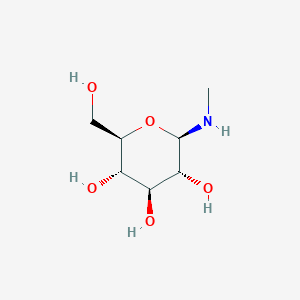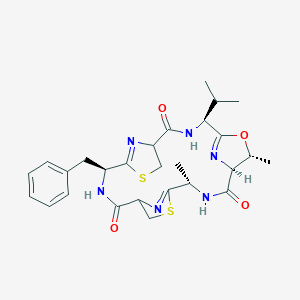
Nebracetam
Vue d'ensemble
Description
- Il est un agoniste du récepteur M1 de l'acétylcholine chez le rat.
- Bien que des essais chez l'homme n'aient pas encore été menés, on pense qu'il agit comme un nootropique , similaire à d'autres médicaments de la classe des racetam .
Nébracetam : est un membre de la classe des composés racetam.
Méthodes De Préparation
- Le Nébracetam peut être synthétisé en utilisant une méthode chimioenzymatique rapportée en 2008 .
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées.
Analyse Des Réactions Chimiques
- Le Nébracetam subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution .
- Les réactifs et les conditions courantes pour ces réactions restent non spécifiés.
- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.
Applications De Recherche Scientifique
- Les applications du Nébracetam couvrent plusieurs domaines :
Chimie : Son potentiel en tant que composé nootropique.
Biologie : Effets sur les neurotransmetteurs et les processus cellulaires.
Médecine : Étudier ses propriétés thérapeutiques.
Industrie : Explorer les utilisations industrielles (les détails sont rares).
Mécanisme d'action
- Les effets du Nébracetam impliquent probablement les récepteurs M1-muscariniques .
- Les cibles moléculaires et les voies exactes restent à élucider complètement.
Mécanisme D'action
- Nebracetam’s effects likely involve M1-muscarinic receptors .
- The exact molecular targets and pathways remain to be fully elucidated.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires sont limitées.
- L'unicité du Nébracetam réside dans son agonisme récepteur spécifique et ses propriétés nootropiques potentielles.
Propriétés
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAFGJGYCUMTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-35-1 (fumarate) | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00869598 | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-34-0 | |
| Record name | Nebracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nebracetam?
A1: this compound appears to act primarily as an agonist for M1-muscarinic acetylcholine receptors. [, ] This interaction leads to a cascade of downstream effects, primarily involving intracellular calcium ion (Ca2+) mobilization.
Q2: How does this compound's interaction with M1 receptors affect intracellular calcium levels?
A2: this compound binding to M1 receptors stimulates the production of 1,4,5-inositol trisphosphate (IP3), a secondary messenger molecule. IP3, in turn, triggers the release of Ca2+ from intracellular stores, leading to a rise in intracellular Ca2+ concentration ([Ca2+]i). This increase in [Ca2+]i is thought to be involved in various neuronal processes, including synaptic plasticity and neurotransmission. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H16N2O2 and a molecular weight of 216.28 g/mol. [, , ]
Q4: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data from the provided research papers is limited, the synthesis and characterization of this compound often involve techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [, , ] These methods help confirm the compound's identity and purity.
Q5: How does this compound distribute in the body?
A7: Research indicates that this compound can cross the blood-brain barrier, as evidenced by its detection in the cerebrospinal fluid (CSF) of patients administered the drug. [] The mean CSF concentration was found to be approximately 19% of the plasma concentration. []
Q6: What is known about this compound's metabolism and excretion?
A6: The provided research doesn't offer detailed information about this compound's metabolic pathways or excretion routes. Further investigation is needed to elucidate these aspects of its pharmacokinetic profile.
Q7: What in vitro models have been used to study the effects of this compound?
A9: Several in vitro studies have employed rat brain slices, cultured rat cerebellar granule cells, and human leukemic T cells (Jurkat cells) to investigate the effects of this compound on neuronal function and intracellular signaling. [, , , , ]
Q8: What are the key findings from in vivo studies on this compound's efficacy?
A10: In vivo studies in rodent models have demonstrated that this compound can ameliorate cognitive impairment induced by scopolamine, cerebral ischemia, and delta-9-tetrahydrocannabinol. [, , ] These findings suggest potential therapeutic benefits in conditions involving cognitive dysfunction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)


![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)




